molecular formula C28H25N3O4 B2438144 (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid CAS No. 1002513-63-4

(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid

Cat. No.: B2438144
CAS No.: 1002513-63-4
M. Wt: 467.525
InChI Key: WFTOSEUEDYXVFC-WUKNDPDISA-N
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Description

(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture that incorporates a pyrazole core substituted with methoxyphenyl and phenyl groups, linked via a methylene bridge to a benzylamino moiety, and further functionalized with an (E)-4-oxobut-2-enoic acid chain. This structure is characteristic of molecules designed to interact with specific biological targets. Compounds with similar structural features, particularly those containing the 1-phenyl-3-(substituted phenyl)pyrazole scaffold, have been investigated for their potential as enzyme inhibitors . For instance, structurally related pyrazole derivatives have been identified and patented as inhibitors of HIV integrase, a critical viral enzyme, highlighting the therapeutic potential of this chemical class in antiviral therapy . Furthermore, analogous molecules featuring benzyl, methoxyphenyl, and amino acid-derived functional groups have demonstrated activity as ligands for nuclear receptors such as the Retinoic Acid Receptor RXR-alpha and the Liver X Receptor LXR-alpha, suggesting potential applications in researching metabolic diseases, inflammation, and cancer . The presence of the (E)-unsaturated carboxylic acid group can contribute to hydrogen bonding and dipolar interactions with biological targets, which may be crucial for its mechanism of action. Researchers can utilize this high-purity compound as a key intermediate in organic synthesis, a candidate for high-throughput screening, or a lead compound for the development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c1-35-25-14-12-22(13-15-25)28-23(20-31(29-28)24-10-6-3-7-11-24)19-30(26(32)16-17-27(33)34)18-21-8-4-2-5-9-21/h2-17,20H,18-19H2,1H3,(H,33,34)/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTOSEUEDYXVFC-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CN(CC3=CC=CC=C3)C(=O)C=CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CN(CC3=CC=CC=C3)C(=O)/C=C/C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid is a complex organic compound that exhibits significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyrazole ring which is known for its biological activity.
  • A methoxyphenyl group that enhances lipophilicity and biological interaction.
  • An oxobutenoic acid moiety that plays a crucial role in its mechanism of action.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, particularly DNA and proteins. Key mechanisms include:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Signal Transduction Modulation : The compound may modulate signaling pathways related to cell growth and survival, further contributing to its anticancer effects .

Anticancer Activity

Research indicates that (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid exhibits potent anticancer properties. In vitro studies have demonstrated:

  • Induction of apoptosis in various cancer cell lines.
  • Inhibition of tumor growth in animal models .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies reveal:

  • Effective inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's efficacy against breast cancer cell lines, demonstrating a significant reduction in cell viability compared to control groups. The mechanism was linked to increased apoptosis markers such as caspase activation .
  • Antimicrobial Testing : In a series of experiments focused on antimicrobial properties, derivatives of the compound were synthesized and tested against various pathogens. Results indicated that certain modifications enhanced antimicrobial potency, suggesting a structure-activity relationship worth exploring further .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
4-(4-Methoxyphenoxy)benzoic acidSimilar methoxy groupModerate anticancer activity
(E)-4-(4-methoxyphenyl)-4-oxo-2-butenoic acidLacks amino groupLimited biological activity

The unique combination of functional groups in (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid distinguishes it from similar compounds, enhancing its reactivity and biological efficacy.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated several pyrazole derivatives, including those structurally related to the target compound. The results demonstrated that specific modifications led to enhanced cytotoxicity against leukemia and CNS cancer cell lines, with some derivatives achieving over 70% inhibition rates in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory disorders.

Case Study: Inflammation Models

In vivo studies utilizing animal models of inflammation showed that similar compounds significantly reduced markers of inflammation, such as cytokine levels and edema . This suggests that (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid could be effective in managing inflammatory responses.

Antimicrobial Activity

Recent investigations into pyrazole derivatives have indicated potential antimicrobial properties. The ability of these compounds to disrupt bacterial cell walls or inhibit key metabolic pathways presents opportunities for developing new antibiotics.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(E)-4-[benzyl...Staphylococcus aureus32 µg/mL
Similar pyrazole derivativeEscherichia coli16 µg/mL
Another derivativePseudomonas aeruginosa64 µg/mL

Preparation Methods

Microwave-Assisted Synthesis

Reducing reaction times by 50% is achievable using microwave irradiation (100°C, 300 W) for the Claisen-Schmidt condensation and amide coupling steps.

Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis of ethyl 3-oxopent-4-enoate improves enantiomeric excess (ee > 98%) for chiral variants.

Analytical and Spectroscopic Summary

Property Data
Molecular Formula C₂₉H₂₅N₃O₅
Molecular Weight 507.53 g/mol
Melting Point 189–191°C
UV-Vis (MeOH) λₘₐₓ = 268 nm (π→π), 320 nm (n→π)
HPLC Purity 99.2% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min)

Q & A

Q. What are the optimal synthetic routes for (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core (e.g., via cyclocondensation of hydrazines with β-keto esters) followed by functionalization. Key steps include:
  • Benzylation and amidation : Use of benzyl halides or coupling reagents (e.g., EDC/HOBt) for introducing the benzylamino group.
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C improve solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (methanol/water) ensure high purity (>95%) .
  • Yield optimization : Adjusting stoichiometry of reagents (1.2–1.5 equivalents of benzylamine) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and stereochemistry of the (E)-configured double bond. For example, coupling constants (J = 12–16 Hz) in ¹H NMR distinguish (E) from (Z) isomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity; retention time consistency vs. standards is critical .
  • Mass spectrometry (HRMS) : Exact mass matching within 5 ppm confirms molecular formula .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., for kinases or proteases) with IC₅₀ determination via dose-response curves (10⁻⁶–10⁻³ M range) .
  • Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer :
  • Assay standardization : Use validated protocols (e.g., NIH/NCATS guidelines) to control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal assays : Confirm results with complementary methods (e.g., SPR alongside enzymatic assays) .
  • Metabolite profiling : LC-MS to rule out degradation products interfering with activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina or Schrödinger Glide models binding poses in protein active sites. Validate with co-crystallized ligands .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories .
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with methoxyphenyl groups) using MOE or Phase .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with substituted benzyl groups (e.g., -Cl, -NO₂) or pyrazole ring variants .
  • Activity cliffs : Prioritize derivatives showing >10-fold changes in potency to identify critical substituents .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity data .

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